1-[1-(1H-imidazol-2-yl)propyl]piperazine
CAS No.:
Cat. No.: VC17445406
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(1H-imidazol-2-yl)propyl]piperazine -](/images/structure/VC17445406.png)
Specification
Molecular Formula | C10H18N4 |
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Molecular Weight | 194.28 g/mol |
IUPAC Name | 1-[1-(1H-imidazol-2-yl)propyl]piperazine |
Standard InChI | InChI=1S/C10H18N4/c1-2-9(10-12-3-4-13-10)14-7-5-11-6-8-14/h3-4,9,11H,2,5-8H2,1H3,(H,12,13) |
Standard InChI Key | JIGHAWUVKWARAK-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=NC=CN1)N2CCNCC2 |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture
1-[1-(1H-Imidazol-2-yl)propyl]piperazine features a six-membered piperazine ring connected to a five-membered imidazole ring through a three-carbon propyl chain. The imidazole group, with its two nitrogen atoms at positions 1 and 3, introduces hydrogen-bonding capabilities, while the piperazine ring provides conformational flexibility and basicity due to its two secondary amine groups .
Electronic and Steric Properties
The propyl linker between the two heterocycles modulates steric interactions, potentially influencing binding to biological targets. Piperazine’s amine groups (pKa ~9.8) are protonated at physiological pH, enhancing solubility and ionic interactions with receptors . In contrast, the imidazole ring (pKa ~6.9) may exist in both neutral and protonated states, enabling pH-dependent reactivity .
Synthetic Methodologies and Challenges
General Synthesis Strategies
While no direct synthesis of 1-[1-(1H-imidazol-2-yl)propyl]piperazine is documented in peer-reviewed literature, analogous piperazine derivatives suggest viable routes:
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Alkylation of Piperazine: Reacting piperazine with 1-(1H-imidazol-2-yl)propyl halides under basic conditions (e.g., K2CO3 in acetonitrile) .
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Reductive Amination: Condensing imidazole-2-carbaldehyde with piperazine followed by propyl chain introduction via hydrogenation .
Optimization Challenges
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Regioselectivity: Ensuring alkylation occurs at the piperazine nitrogen rather than the imidazole nitrogen requires careful control of reaction conditions .
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Purification: Polar byproducts from competing reactions (e.g., over-alkylation) complicate isolation, necessitating chromatographic techniques .
Comparative Analysis with Structural Analogues
Key Observations:
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Piperidine cores generally confer higher σ1R affinity than piperazine .
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Piperazine-imidazole hybrids show promise in metabolic disorders but require optimization for receptor selectivity .
Future Directions and Research Opportunities
Synthesis Optimization
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Develop stereoselective routes to access enantiomerically pure forms, which may improve target specificity .
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Explore microwave-assisted synthesis to reduce reaction times and improve yields .
Biological Screening Priorities
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In Vitro Profiling: Test affinity for σ1R/σ2R, α<sub>2</sub>-adrenoceptors, and imidazoline sites using radioligand binding assays .
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Antimicrobial Testing: Evaluate against ESKAPE pathogens and biofilm-forming strains .
Computational Modeling
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